tert-Butyl (2-aminoethyl)(phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-aminoethyl)(phenyl)carbamate is an organic compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis due to its stability under mild conditions and ease of removal. The compound is characterized by the presence of a tert-butyl group, an aminoethyl group, and a phenyl group attached to a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-aminoethyl)(phenyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-aminoethylbenzene in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired carbamate product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-aminoethyl)(phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted carbamates and other derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2-aminoethyl)(phenyl)carbamate is used as a protecting group for amines during peptide synthesis. It helps in preventing unwanted reactions at the amine site, allowing for selective reactions at other functional groups .
Biology
In biological research, the compound is used in the synthesis of bioactive molecules and pharmaceuticals. It serves as an intermediate in the preparation of drugs and other biologically active compounds .
Medicine
In medicine, this compound is used in the development of therapeutic agents. It is involved in the synthesis of drugs that target specific enzymes and receptors in the body .
Industry
In the industrial sector, the compound is used in the production of polymers, coatings, and other materials. It is also used in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl (2-aminoethyl)(phenyl)carbamate involves its role as a protecting group. It forms a stable carbamate linkage with the amine group, preventing it from participating in unwanted reactions. The protecting group can be removed under acidic conditions, regenerating the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (2-aminoethyl)carbamate
- tert-Butyl (2-aminophenyl)carbamate
- tert-Butyl (4-methylphenyl)carbamate
Uniqueness
tert-Butyl (2-aminoethyl)(phenyl)carbamate is unique due to its specific combination of functional groups, which provides stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection of amines is required .
Properties
CAS No. |
121492-11-3 |
---|---|
Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
tert-butyl N-(2-aminoethyl)-N-phenylcarbamate |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15(10-9-14)11-7-5-4-6-8-11/h4-8H,9-10,14H2,1-3H3 |
InChI Key |
AEACDUISWKMUHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCN)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.